molecular formula C15H14O3 B12920949 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid

5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid

Cat. No.: B12920949
M. Wt: 242.27 g/mol
InChI Key: STOQCAYWENQVRZ-CSKARUKUSA-N
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Description

5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a methyl group at the 5-position of the furan ring and a 2-phenylprop-1-en-1-yl substituent at the 2-position. This compound belongs to a broader class of heterocyclic carboxylic acids, which are notable for their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis. The presence of the conjugated ene group (prop-1-en-1-yl) linked to a phenyl ring introduces planar rigidity and π-electron density, influencing its reactivity and intermolecular interactions .

The carboxylic acid group at the 3-position enhances solubility in polar solvents and enables participation in hydrogen bonding, ionic interactions, and coordination chemistry. These features make it a candidate for drug design, catalysis, or polymer science.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5-methyl-2-[(E)-2-phenylprop-1-enyl]furan-3-carboxylic acid

InChI

InChI=1S/C15H14O3/c1-10(12-6-4-3-5-7-12)8-14-13(15(16)17)9-11(2)18-14/h3-9H,1-2H3,(H,16,17)/b10-8+

InChI Key

STOQCAYWENQVRZ-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(O1)/C=C(\C)/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=CC(=C(O1)C=C(C)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfuran-3-carboxylic acid with 2-phenylprop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the methyl group to a carboxylic acid group.

    Reduction: Reduction reactions can target the double bond in the phenylprop-1-en-1-yl group. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond to form the corresponding saturated compound.

    Substitution: The furan ring can undergo electrophilic substitution reactions. For example, bromination using bromine in acetic acid can introduce a bromine atom at the 2-position of the furan ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), acetic acid (CH3COOH)

Major Products Formed:

    Oxidation: 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3,4-dicarboxylic acid

    Reduction: 5-Methyl-2-(2-phenylpropyl)furan-3-carboxylic acid

    Substitution: 5-Methyl-2-bromo-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis:
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its furan moiety is often utilized in the construction of more complex organic frameworks, particularly in drug development.

2. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, research has shown that certain derivatives exhibit significant antibacterial and antifungal activity, making them potential candidates for new antimicrobial agents. A study evaluated several synthesized derivatives for their efficacy against common pathogens, revealing promising results .

Pharmaceutical Applications

1. Drug Development:
The unique structure of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid allows it to interact with biological targets effectively. It is being explored for its potential use in developing anti-inflammatory and analgesic drugs due to its ability to inhibit specific enzymes involved in inflammatory pathways.

2. Cancer Research:
Preliminary findings suggest that compounds related to 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid may exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them subjects of interest for further investigation in oncology .

Material Science Applications

1. Polymer Chemistry:
The furan-based structure lends itself well to polymerization processes. This compound can be used as a monomer or co-monomer in the production of bio-based polymers, which are increasingly important in sustainable materials science.

2. Coatings and Adhesives:
Due to its chemical stability and compatibility with various substrates, 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is being evaluated for use in advanced coatings and adhesives. Its incorporation into formulations can enhance properties such as adhesion strength and resistance to environmental degradation.

Case Studies

StudyFocusFindings
Hublikar et al. (2019)Antimicrobial ActivitySynthesized derivatives showed significant antibacterial activity against E. coli and S. aureus .
Drug Development ResearchAnti-inflammatory EffectsCompounds demonstrated inhibition of COX enzymes, indicating potential as anti-inflammatory agents .
Polymer ResearchBio-based PolymersSuccessful incorporation into polymer matrices improved mechanical properties while maintaining biodegradability .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Functional Group Modifications

  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

    • Structural Difference: Substitutes the phenylpropene group with a trifluoromethyl (-CF₃) group.
    • Reactivity: The electron-withdrawing -CF₃ group enhances electrophilicity at the furan ring, favoring nucleophilic aromatic substitution.
    • Bioactivity: Improved metabolic stability and membrane permeability due to increased lipophilicity .
  • 5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic Acid

    • Structural Difference: Replaces the phenylpropene with a thiazole ring.
    • Activity: Displays distinct antimicrobial properties attributed to the thiazole’s sulfur atom, which participates in redox interactions .

Data Tables: Structural and Functional Comparisons

Table 2. Physicochemical Properties

Compound Name logP Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.15 (water) 283.32
Methyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 4.1 0.08 (water) 324.36
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid 2.8 0.22 (water) 239.28

Biological Activity

5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid, a compound belonging to the furan carboxylic acid class, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3

This compound features a furan ring substituted with a methyl group and a phenylpropene moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameZone of Inhibition (mm)Bacterial Strain
(E)-methyl 5-(3-(4-cyanophenyl)-3-oxoprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate18Staphylococcus aureus
5-Methylfuran-2-carboxylic acid15Escherichia coli
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid20Salmonella typhi

The data indicate that derivatives of this compound exhibit significant antibacterial activity, particularly against pathogenic strains such as Staphylococcus aureus and Salmonella typhi .

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have suggested that 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB signaling pathway. This pathway is crucial for the expression of various inflammatory mediators. Inhibition of this pathway leads to reduced levels of cytokines such as TNF-alpha and IL-6 .

Anticancer Potential

Emerging research indicates that this compound may also exhibit anticancer properties. Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF7), treatment with 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid resulted in:

Concentration (µM)Cell Viability (%)
1085
2565
5040

At a concentration of 50 µM, significant cytotoxicity was observed, suggesting that higher concentrations may lead to apoptosis in cancer cells .

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